Cas no 1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-purity boronic ester derivative used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its pyridine core, combined with bromo and fluoro substituents, enhances reactivity and selectivity in pharmaceutical and agrochemical synthesis. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group ensures stability under typical reaction conditions while facilitating efficient transmetalation. This compound is particularly valuable for constructing complex heterocyclic frameworks due to its compatibility with diverse functional groups. It is supplied with rigorous quality control to ensure consistency in coupling efficiency. Suitable for research and industrial applications, it offers a reliable route to aryl-aryl bond formation in target molecule synthesis.
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1073353-50-0 structure
商品名:5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS番号:1073353-50-0
MF:C11H14BBrFNO2
メガワット:301.9478
MDL:MFCD08689619
CID:827943
PubChem ID:329763006

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 5-BROMO-2-FLUORO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]-DIOXABOROLAN-2-YL)PYRIDINE
    • 5-Bromo-2-fluoropyridin-3-ylboronic acid pinacol ester
    • 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
    • Pyridine, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • C11H14BBrFNO2
    • 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
    • 5-Bromo-2-fluoropyridine-3-boronicacidpinacolester
    • LSBZMTVRIRYRDL-UHFFFAOYSA-N
    • BCP05459
    • FCH2716521
    • 5-Bromo-2-fluoro-pyridine-3-boronic acid pinacol ester
    • 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester, 97%
    • DTXSID30660636
    • MFCD08689619
    • CS-0041090
    • J-001792
    • AKOS015949959
    • 5-BROMO-2-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
    • F14988
    • SY110341
    • 1073353-50-0
    • SB30482
    • DS-13555
    • 5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester
    • SCHEMBL4561680
    • EN300-7379771
    • MDL: MFCD08689619
    • インチ: 1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
    • InChIKey: LSBZMTVRIRYRDL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])N=C(C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H])F

計算された属性

  • せいみつぶんしりょう: 301.02800
  • どういたいしつりょう: 301.028
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.4

じっけんとくせい

  • 密度みつど: 1.39
  • ゆうかいてん: 46-50 °C
  • ふってん: 346.2 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • PSA: 31.35000
  • LogP: 2.28240

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC412050-250mg
5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester
1073353-50-0 97%
250mg
£36.00 2024-05-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD161511-1g
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1073353-50-0 97%
1g
¥134.0 2022-03-01
TRC
B689953-100mg
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester
1073353-50-0
100mg
$ 64.00 2023-04-18
Alichem
A029168698-10g
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
1073353-50-0 95%
10g
$400.00 2023-09-04
abcr
AB206760-5 g
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester, 95%; .
1073353-50-0 95%
5g
€301.20 2023-05-06
TRC
B689953-1g
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester
1073353-50-0
1g
$ 133.00 2023-04-18
Fluorochem
218932-250mg
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
1073353-50-0 95%
250mg
£17.00 2022-03-01
Enamine
EN300-7379771-1.0g
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1073353-50-0 95.0%
1.0g
$428.0 2025-03-11
Enamine
EN300-7379771-10.0g
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1073353-50-0 95.0%
10.0g
$1839.0 2025-03-11
Fluorochem
218932-5g
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
1073353-50-0 95%
5g
£110.00 2022-03-01

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A Comprehensive Overview

The compound 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073353-50-0) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound is particularly notable for its unique structure, which combines a pyridine ring with bromine and fluorine substituents and a boron-containing dioxaborolane group. The presence of these functional groups makes it an attractive candidate for various chemical transformations and applications.

The pyridine ring serves as the central framework of this molecule. Pyridine is a six-membered aromatic ring with one nitrogen atom, providing a rigid and planar structure that is highly reactive in many organic reactions. The substitution pattern of this compound is critical to its reactivity and utility. The bromine atom at position 5 and the fluorine atom at position 2 introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. These substituents also enhance the molecule's ability to participate in nucleophilic aromatic substitution reactions or other transformations requiring activated aromatic systems.

One of the most distinctive features of this compound is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at position 3 of the pyridine ring. This dioxaborolane group is a boron-containing moiety that has gained significant attention in recent years due to its role in cross-coupling reactions. The dioxaborolane group acts as a boron-based leaving group or coupling partner in reactions such as Suzuki-Miyaura coupling or other transition-metal-catalyzed processes. Its tetramethyl substitution pattern provides steric bulk around the boron atom, which can influence reactivity and selectivity in these reactions.

Recent studies have highlighted the importance of borylated pyridines like this compound in the synthesis of advanced materials and pharmaceuticals. For instance, researchers have explored their use in constructing heterocyclic frameworks for drug discovery. The combination of bromine and fluorine substituents on the pyridine ring allows for fine-tuning of electronic properties and selectivity during these syntheses.

In addition to its role in organic synthesis, this compound has potential applications in optoelectronic materials. The pyridine ring's aromaticity and conjugation with electron-withdrawing groups can lead to interesting electronic properties suitable for use in light-emitting diodes (LEDs) or photovoltaic devices. Recent advancements in materials science have demonstrated how such functionalized pyridines can be integrated into organic semiconductors to enhance their performance.

From a synthetic perspective, this compound can be prepared via various routes depending on the desired application. One common approach involves introducing the dioxaborolane group through a coupling reaction with a suitable boronic acid derivative. This process often employs palladium catalysts to facilitate efficient coupling under mild conditions. The bromination and fluorination steps are typically carried out using electrophilic substitution methods or through directed metallation strategies.

The combination of multiple functional groups in this molecule makes it versatile for further derivatization. For example, the bromide substituent can undergo elimination or substitution reactions to introduce new functionalities into the molecule. Similarly, the fluorinated position can participate in nucleophilic substitutions or serve as a directing group for further modifications.

In terms of stability and handling, this compound is generally stable under normal storage conditions but should be protected from moisture due to its reactive nature. Proper handling procedures are essential to ensure safety during synthesis and manipulation.

Overall,5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents an excellent example of how modern organic synthesis leverages multifunctional molecules to achieve complex transformations and applications across various fields.

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Amadis Chemical Company Limited
(CAS:1073353-50-0)5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
A22856
清らかである:99%
はかる:25g
価格 ($):164.0